CAY10698 (CAS Number: 684236-01-9): A Comprehensive Technical Guide for Researchers
CAY10698 (CAS Number: 684236-01-9): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical, physical, and biological properties of CAY10698, a potent and selective inhibitor of 12-lipoxygenase (12-LOX). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the fields of inflammation, immunology, cancer biology, and thrombosis.
Core Properties of CAY10698
CAY10698, with the CAS number 684236-01-9, is a small molecule inhibitor belonging to the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide class of compounds.[1][2] It has been identified as a potent and selective inhibitor of platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes.[1][3]
Chemical and Physical Data
A summary of the key chemical and physical properties of CAY10698 is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 684236-01-9 | [1][2][3][4][5][6] |
| IUPAC Name | 4-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide | [5][7] |
| Molecular Formula | C₁₇H₁₇N₃O₄S₂ | [1][2][3][4][5][7] |
| Molecular Weight | 391.46 g/mol | [1][4][5][6][7] |
| Appearance | Solid | [4] |
| Solubility | ≥50.2 mg/mL in DMSO; Insoluble in Ethanol and Water. Soluble in DMF (25 mg/ml) and a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/ml. | [3][4] |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Protect from light. | [1][6] |
| Stability | Stable for at least 4 years when stored at -20°C.[3] Stable under recommended storage conditions.[8][9] | [3][8][9] |
| SMILES | COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | [2][7] |
| InChI Key | CENSVXZQMJBVHY-UHFFFAOYSA-N | [3][5][7] |
Biological Activity and Selectivity
CAY10698 is a potent inhibitor of human 12-lipoxygenase with a reported half-maximal inhibitory concentration (IC₅₀) of 5.1 μM.[1][3][5][6] Its inhibitory activity is highly selective for 12-LOX. The compound is reported to be inactive against other related enzymes, including 5-lipoxygenase (5-LOX), 15-lipoxygenase-1 (15-LOX-1), 15-lipoxygenase-2 (15-LOX-2), and cyclooxygenase-1/2 (COX-1/2).[1][4][6] This selectivity makes CAY10698 a valuable tool for investigating the specific roles of 12-LOX in various biological systems.
Mechanism of Action and Signaling Pathway
The primary molecular target of CAY10698 is the enzyme 12-lipoxygenase. 12-LOX catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[10] 12-HETE is a bioactive lipid mediator that plays a crucial role in cell signaling, particularly in platelets, where it is involved in aggregation and thrombosis.[3]
The signaling pathway initiated by the activation of 12-LOX in human platelets is a complex process. The diagram below illustrates the key steps in this pathway and indicates the point of inhibition by CAY10698.
Caption: 12-Lipoxygenase signaling pathway in platelets.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of CAY10698. These protocols are synthesized from established methods in the field.
12-Lipoxygenase (12-LOX) Inhibition Assay (Spectrophotometric)
This protocol describes a method to determine the inhibitory activity of CAY10698 against 12-LOX by measuring the formation of its product.
Materials:
-
Human platelet 12-lipoxygenase (recombinant or purified)
-
Arachidonic acid (substrate)
-
CAY10698
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 5 mM EDTA)
-
DMSO (for dissolving inhibitor)
-
Ethanol (for dissolving substrate)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 234-237 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of arachidonic acid in ethanol (e.g., 20 mM).
-
Prepare a stock solution of CAY10698 in DMSO (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.
-
Dilute the 12-LOX enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
To each well of the microplate or cuvette, add the following in order:
-
Assay Buffer
-
CAY10698 solution at various concentrations (or DMSO for control)
-
12-LOX enzyme solution
-
-
Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the arachidonic acid substrate solution to each well. The final substrate concentration is typically in the range of 10-100 µM.
-
Mix the contents of the wells thoroughly.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 234-237 nm over time (e.g., every 30 seconds for 5-10 minutes). This wavelength corresponds to the formation of the conjugated diene in the product.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Platelet Aggregation Assay
This protocol outlines a method to assess the effect of CAY10698 on platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., Acid-Citrate-Dextrose solution)
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., collagen, ADP, thrombin)
-
CAY10698
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare Platelets:
-
Collect blood into tubes containing anticoagulant.
-
Prepare PRP by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
To obtain washed platelets, further process the PRP by centrifugation and resuspension in a suitable buffer.
-
-
Assay Protocol:
-
Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., 2-3 x 10⁸ platelets/mL).
-
Pre-warm the platelet suspension to 37°C.
-
Add a specific volume of the platelet suspension to the aggregometer cuvette with a stir bar.
-
Add CAY10698 at the desired final concentration (or vehicle control) and incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding the agonist (e.g., collagen at 1-5 µg/mL).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis:
-
Quantify the extent of platelet aggregation, often expressed as the maximum percentage of aggregation or the area under the aggregation curve.
-
Compare the aggregation in the presence of CAY10698 to the vehicle control to determine the percentage of inhibition.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in platelets in response to an agonist, and the effect of CAY10698 on this process.
Materials:
-
Washed human platelets
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
HEPES-Tyrode buffer (or similar physiological buffer)
-
Platelet agonist (e.g., thrombin, collagen)
-
CAY10698
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters
Procedure:
-
Dye Loading:
-
Resuspend washed platelets in a suitable buffer.
-
Load the platelets with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 (to aid in dye solubilization) for 30-60 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye.
-
-
Assay Protocol:
-
Resuspend the dye-loaded platelets in a buffer containing calcium (e.g., 1 mM CaCl₂).
-
Place the platelet suspension in a cuvette or microplate well in the fluorometer.
-
Add CAY10698 at the desired concentration (or vehicle control) and incubate for a few minutes.
-
Establish a baseline fluorescence reading.
-
Add the platelet agonist to stimulate calcium mobilization.
-
Record the change in fluorescence intensity over time. For Fura-2, this typically involves measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at 510 nm.
-
-
Data Analysis:
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.
-
Calculate the peak increase in intracellular calcium concentration in response to the agonist.
-
Determine the inhibitory effect of CAY10698 by comparing the calcium response in its presence to the control.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a 12-LOX inhibitor like CAY10698.
Caption: Preclinical evaluation workflow for a 12-LOX inhibitor.
Conclusion
CAY10698 is a valuable research tool for investigating the role of 12-lipoxygenase in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the specific contributions of the 12-LOX pathway in various cellular and physiological contexts. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of 12-LOX inhibition. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental needs.
References
- 1. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications [escholarship.org]
- 3. Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a platelet calcium flux assay using a fluorescent imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
